molecular formula C16H17N7O3 B2566382 N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 2034534-55-7

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No. B2566382
CAS RN: 2034534-55-7
M. Wt: 355.358
InChI Key: SUXXUXHNDMCBMH-UHFFFAOYSA-N
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Description

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C16H17N7O3 and its molecular weight is 355.358. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activity

The synthesis and antimycobacterial screening of new derivatives have been extensively studied. For instance, compounds have been developed with significant activity against Mycobacterium tuberculosis, showcasing the potential of such compounds as lead molecules for further drug development. These compounds have demonstrated promising minimum inhibitory concentration (MIC) values and lack of toxicity against normal cell lines, highlighting their suitability for advancing into drug development stages (Nayak et al., 2016).

Synthesis of Heterocyclic Compounds

The compound serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. For example, thiosemicarbazide derivatives have been utilized as building blocks in the synthesis of imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems, demonstrating the compound's versatility in creating bioactive molecules with potential antimicrobial assessment (Elmagd et al., 2017).

Anticancer Evaluation

The design and synthesis of novel compounds, starting from specific precursors, have led to the identification of derivatives with significant anticancer activity against various cancer cell lines. This highlights the potential of these compounds in oncological research, providing a foundation for developing new anticancer agents (Ravinaik et al., 2021).

Antimicrobial Evaluation

Compounds synthesized from such precursors have also been evaluated for their antimicrobial activity, including activity against bacteria and fungi. Some synthesized derivatives exhibited higher activity than others, underscoring the impact of structural variations on antimicrobial efficacy. This aspect of research opens avenues for developing new antimicrobial agents that can be effective against resistant strains (Aytemir et al., 2003).

Mechanism of Action

properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O3/c24-16(12-2-1-3-13(8-12)23-10-18-21-22-23)17-9-14-19-15(20-26-14)11-4-6-25-7-5-11/h1-3,8,10-11H,4-7,9H2,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXXUXHNDMCBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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